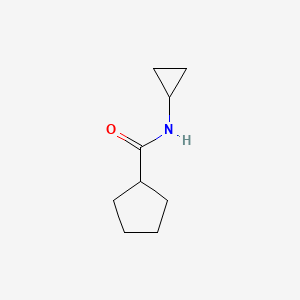

N-cyclopropylcyclopentanecarboxamide

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-cyclopropylcyclopentanecarboxamide |

InChI |

InChI=1S/C9H15NO/c11-9(10-8-5-6-8)7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11) |

InChI Key |

AZPFUXTUNCVCJZ-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=O)NC2CC2 |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Formation of Cyclopentanecarboxylic Acid Chloride

The acid chloride intermediate is synthesized by treating cyclopentanecarboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

Reaction Conditions:

- Catalyst: N,N-Dimethylformamide (DMF) enhances reactivity by forming a Vilsmeier intermediate.

- Temperature: 40–60°C for 2–4 hours.

- Yield: >95%.

Mechanism:

Amidation with Cyclopropylamine

The acid chloride reacts with cyclopropylamine in a nucleophilic acyl substitution:

Procedure:

- Cyclopentanecarboxylic acid chloride (1.0 equiv) is added dropwise to cyclopropylamine (1.2 equiv) in dichloromethane at 0–5°C.

- The mixture is stirred for 12–24 hours at room temperature.

- Workup: The product is extracted, dried, and purified via recrystallization (ethanol/water).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–85% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 12–24 hours |

Direct Coupling Using Carbodiimide Reagents

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

Cyclopentanecarboxylic acid and cyclopropylamine are coupled using DCC in dichloromethane.

Optimized Protocol:

- Cyclopentanecarboxylic acid (1.0 equiv), DCC (1.1 equiv), and N-hydroxysuccinimide (NHS, 1.1 equiv) are stirred in dichloromethane at 0°C.

- Cyclopropylamine (1.2 equiv) is added after 1 hour, and the mixture is stirred for 24 hours.

- Workup: Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography.

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–78% | |

| Solvent Efficiency | Dichloromethane > DMF | |

| Side Products | <5% (hydrolysis byproducts) |

Hydrolysis of Nitrile Intermediates

Hydrolysis of N-(1-Cyanocyclopentyl)pentanamide

A two-step process involving nitrile hydrolysis is employed in industrial settings:

- Nitrile Formation: Cyclopentanone reacts with ammonium chloride and sodium cyanide to form 1-aminocyclopentane carbonitrile.

- Hydrolysis: The nitrile is treated with hydrochloric acid and acetic acid to yield N-cyclopropylcyclopentanecarboxamide.

Critical Parameters:

- Acid Composition: HCl:AcOH (3:1) reduces residual amide intermediates to <0.5%.

- Temperature: 80–100°C for 6–8 hours.

Industrial-Scale Data:

| Parameter | Value | Source |

|---|---|---|

| Batch Size | 50–100 kg | |

| Overall Yield | 65–70% | |

| Purity | >99% (GC) |

Catalytic Amination of Cyclopropanecarboxylate Esters

Sodium Alkoxide-Catalyzed Reaction

Cyclopentanecarboxylate esters (e.g., isobutyl cyclopentanecarboxylate) react with cyclopropylamine in the presence of sodium isobutoxide.

Procedure:

- Isobutyl cyclopentanecarboxylate (1.0 equiv) and sodium isobutoxide (8 mol%) are heated to 100°C under NH₃ pressure.

- Cyclopropylamine is introduced, and the mixture is stirred for 12 hours.

Advantages:

- Catalyst Recycling: Sodium isobutoxide is recovered and reused.

- Scalability: Suitable for multi-ton production.

Performance:

| Parameter | Value | Source |

|---|---|---|

| Conversion | >95% | |

| Isolated Yield | 88–93% |

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride | 75–85 | >98 | High | Moderate |

| DCC Coupling | 70–78 | 95–97 | Medium | Low |

| Nitrile Hydrolysis | 65–70 | >99 | High | High |

| Catalytic Amination | 88–93 | >99 | Very High | Very High |

Key Findings:

- Catalytic Amination offers the highest yield and scalability, making it ideal for industrial applications.

- Acid Chloride Route is preferred for small-scale synthesis due to straightforward purification.

- Nitrile Hydrolysis minimizes byproducts but requires stringent acid control.

Mechanistic Insights and Side Reactions

Competing Ester Hydrolysis

In methods using esters, alkaline conditions may hydrolyze the ester to the carboxylic acid, reducing yields. Mitigation involves maintaining anhydrous conditions and controlled pH.

Epimerization in Radical Intermediates

Nickel-catalyzed methods (e.g., cross-electrophile coupling) may generate radical intermediates, leading to epimerization. Use of polar aprotic solvents (e.g., DMF) suppresses this.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropylcyclopentanecarboxamide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The compound is synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and cyclopropylamine. For example, in a study, This compound was prepared by reacting cyclopentanecarboxamide with cyclopropylamine under reflux conditions using a coupling agent like EDCI/HOBt, yielding 37% after purification . Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of cyclopropylamine), solvent polarity (e.g., dichloromethane vs. THF), and temperature control (e.g., 40–60°C) to improve yield. Analytical techniques like H-NMR (e.g., δ 0.51–0.57 ppm for cyclopropyl protons) and LC-MS should confirm purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Key characterization methods include:

- Spectroscopy : H-NMR and C-NMR to resolve cyclopropane and carboxamide moieties.

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (reported range: 118–125°C for analogous carboxamides) .

- Computational Modeling : Use PubChem’s canonical SMILES (e.g.,

C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) for molecular docking or DFT-based geometry optimization .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC variability in enzyme inhibition assays) may arise from assay conditions (e.g., pH, co-solvents) or target specificity. To address this:

- Comparative Studies : Replicate assays under standardized conditions (e.g., fixed buffer systems, controlled temperature).

- Target Validation : Use CRISPR-based knockouts or competitive binding assays to confirm on-target effects.

- Meta-Analysis : Cross-reference data from databases like NIST or PubChem to identify trends or outliers .

Q. How can computational models predict the pharmacokinetic behavior of this compound, and what experimental validation is required?

- Methodological Answer :

- In Silico Tools : Use SwissADME or ADMETLab to predict logP (lipophilicity), metabolic stability, and CYP450 interactions. For analogs like N,N-dimethylcyclohexanecarboxamide , logP values range from 1.5–2.5, suggesting moderate permeability .

- Validation Experiments :

- In Vitro Microsomal Stability : Incubate with liver microsomes to measure half-life.

- Caco-2 Assays : Assess intestinal absorption potential.

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to track metabolites via radio-HPLC.

- Mass Spectrometry : Use high-resolution LC-MS/MS (e.g., Q-TOF) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Animal Models : Administer the compound to rodents and collect plasma, urine, and feces at timed intervals (0–48 hours) .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Reference Standards : Compare with authenticated spectra from NIST Chemistry WebBook or peer-reviewed studies (e.g., δ 0.84–0.91 ppm for cyclopropyl groups in CDCl) .

- Solvent Effects : Re-run NMR in deuterated DMSO or acetone to assess solvent-induced shifts.

- Collaborative Verification : Share raw data with third-party labs for independent validation .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis : Calculate 95% confidence intervals for EC/IC values.

- Replicates : Use ≥3 biological replicates to ensure reproducibility .

Ethical and Reporting Standards

Q. How can researchers ensure rigorous reporting of synthetic yields and purity data for this compound?

- Methodological Answer :

- Detailed Protocols : Document reaction scales, purification methods (e.g., column chromatography gradients), and analytical thresholds (e.g., ≥95% purity by HPLC).

- Data Transparency : Publish raw chromatograms and spectra in supplementary materials.

- Compliance : Follow guidelines from journals like Angewandte Chemie or Tetrahedron for structural characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.